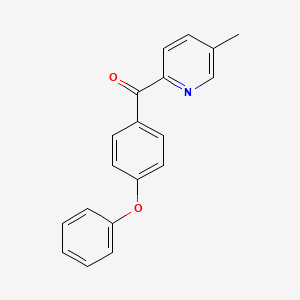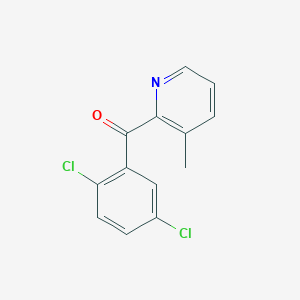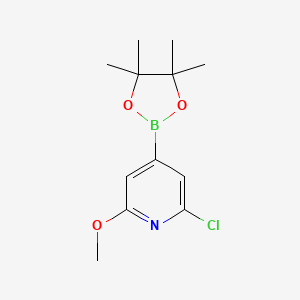
2-メチル-4-(1H-ピロール-1-イル)安息香酸
概要
説明
2-methyl-4-(1H-pyrrol-1-yl)benzoic acid is a heterocyclic aromatic compound that features a pyrrole ring attached to a benzoic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the pyrrole ring, a five-membered nitrogen-containing heterocycle, imparts unique chemical and biological properties to the molecule.
科学的研究の応用
2-methyl-4-(1H-pyrrol-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the pyrrole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid typically involves the formation of the pyrrole ring followed by its attachment to the benzoic acid moiety. One common method is the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine. For instance, the reaction of 2-methyl-1,4-diketone with ammonium acetate can yield the desired pyrrole derivative.
Industrial Production Methods
In an industrial setting, the synthesis of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts and solvents are chosen to optimize the reaction efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
2-methyl-4-(1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Pyrrole-2,5-diones.
Reduction: 2-methyl-4-(1H-pyrrol-1-yl)benzyl alcohol or 2-methyl-4-(1H-pyrrol-1-yl)benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
作用機序
The biological activity of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid is primarily attributed to its interaction with specific molecular targets. The pyrrole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis. The exact mechanism of action depends on the specific biological context and the molecular targets involved.
類似化合物との比較
2-methyl-4-(1H-pyrrol-1-yl)benzoic acid can be compared with other pyrrole-containing compounds, such as:
4-(1H-pyrrol-1-yl)benzoic acid: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
2,5-dimethyl-1H-pyrrole-1-yl)benzoic acid: Contains an additional methyl group on the pyrrole ring, potentially altering its properties.
4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: Features a dioxo group, which can significantly change its reactivity and biological effects.
The uniqueness of 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid lies in its specific substitution pattern, which can influence its interaction with biological targets and its suitability for various applications.
特性
IUPAC Name |
2-methyl-4-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-8-10(13-6-2-3-7-13)4-5-11(9)12(14)15/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAECIJDHJSGACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247666-07-4 | |
| Record name | 2-methyl-4-(1H-pyrrol-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


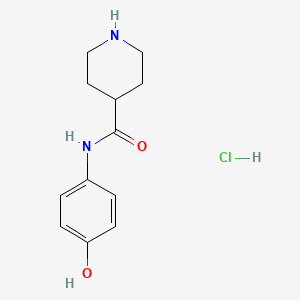
![{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}methanol](/img/structure/B1421470.png)

![2-N-[2-(dimethylamino)ethyl]pyrimidine-2,5-diamine](/img/structure/B1421474.png)
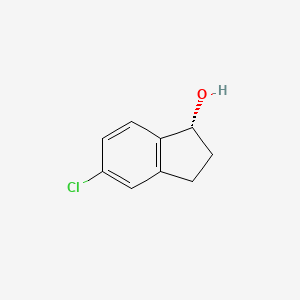
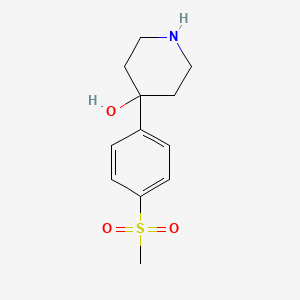
![1H-Pyrrolo[2,3-B]pyridine, 4-methoxy-1-(phenylsulfonyl)-](/img/structure/B1421481.png)
![4-Chloro-5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1421484.png)
![(E)-Methyl 3-(5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)acrylate](/img/structure/B1421485.png)
